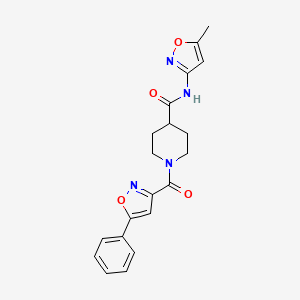

N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide

描述

The compound N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring two isoxazole moieties: a 5-methylisoxazole group attached via an amide bond and a 5-phenylisoxazole-3-carbonyl group linked to the piperidine nitrogen. This structure is part of a broader class of bioactive molecules designed for interactions with therapeutic targets, particularly enzymes and receptors involved in inflammation, viral replication, or cancer pathways.

属性

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-13-11-18(23-27-13)21-19(25)15-7-9-24(10-8-15)20(26)16-12-17(28-22-16)14-5-3-2-4-6-14/h2-6,11-12,15H,7-10H2,1H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIKGBHCKPLQCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the isoxazole rings: This can be achieved through cyclization reactions involving nitrile oxides and alkynes.

Coupling reactions: The isoxazole rings are then coupled with piperidine-4-carboxamide using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., room temperature, inert atmosphere).

Industrial Production Methods

Industrial production may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially altering the isoxazole rings.

Reduction: Reduction reactions may target the carbonyl group in the piperidine-4-carboxamide moiety.

Substitution: Various substitution reactions can occur on the isoxazole rings or the piperidine moiety.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

科学研究应用

Chemistry: Used as a building block for more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

Medicine: Investigated for therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals or as a precursor in material science.

作用机制

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

Molecular targets: Enzymes, receptors, or ion channels.

Pathways: The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.

相似化合物的比较

Structural and Functional Comparison with Analogues

Core Structural Features

The piperidine-4-carboxamide scaffold is a common feature among analogues, with variations occurring in the substituents attached to the piperidine nitrogen and the isoxazole rings. Key differences include:

- R1 (Piperidine N-substituent) : The main compound has a 5-phenylisoxazole-3-carbonyl group, whereas analogues feature substituents such as 4-fluorobenzoyl (), 4-chlorobenzoyl (), 4-methoxybenzoyl (), and octahydroindole derivatives ().

- R2 (Isoxazole substituent) : The 5-methyl group on the isoxazole ring is conserved in most analogues (e.g., ), but some derivatives replace the isoxazole with sulfonamide () or thiazole groups ().

Physicochemical Properties

A comparison of key properties is summarized in Table 1.

*Calculated from molecular formula C₁₉H₁₉N₃O₄.

†Estimated based on chloro- and methoxy-substituted analogues.

‡Inferred from structural analogues (e.g., ).

Key Observations:

- logP Trends : The 4-chlorobenzoyl analogue (logP 2.52) is more lipophilic than the methoxy-substituted derivative (logP ~2.4 inferred), reflecting the electron-withdrawing effect of chlorine versus the electron-donating methoxy group . The main compound’s phenylisoxazole group likely increases lipophilicity compared to benzoyl derivatives.

- Hydrogen Bonding: All analogues retain one hydrogen bond donor (amide NH) and 6–8 acceptors, critical for target binding (e.g., protease inhibition in ).

生物活性

N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide is a synthetic compound with potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of oxazole rings and subsequent modifications to introduce the piperidine and carboxamide functionalities. The structure can be described as follows:

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

- IUPAC Name : N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide

Antimicrobial Activity

Research has indicated that compounds containing oxazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine have been evaluated for their effectiveness against various bacterial strains.

| Compound | Activity | Target Organisms | Reference |

|---|---|---|---|

| 4b | High | Gram-positive and Gram-negative bacteria | |

| 2 | Moderate | Enterococcus faecium biofilms |

The presence of the oxazole ring is crucial for biological activity, as it enhances the compound's ability to interact with microbial targets.

Inhibition of Proteolytic Activity

In studies focused on proteolytic enzymes, related oxazole compounds were shown to inhibit prolyl oligopeptidase (PREP), a significant target in neurodegenerative diseases. The inhibitory activity was quantified using IC₅₀ values:

| Compound | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|

| HUP-55 | 5 | Inhibits PREP activity |

| Compound 3 | 1660 | Less effective enantiomer |

These findings suggest that structural modifications can significantly impact the biological efficacy of oxazole-based compounds.

The biological activity of this compound may be attributed to several mechanisms:

- Calcium Channel Modulation : Compounds like N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyloxazole) have been shown to activate TRPM3 calcium channels, which play a role in pain perception and inflammatory responses.

- Antibiofilm Properties : Certain derivatives have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, which is critical for treating chronic infections .

- Enzyme Inhibition : The inhibition of proteolytic enzymes such as PREP suggests potential applications in treating neurodegenerative disorders by modulating protein interactions .

Case Study 1: Antimicrobial Efficacy

In a study assessing various oxazole derivatives for antimicrobial activity, a compound structurally related to N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyloxazole) exhibited significant inhibition against Enterococcus faecium with a growth inhibition zone measuring 20 mm . This highlights the potential application of such compounds in developing new antimicrobial agents.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of oxazole derivatives in models of neurodegeneration. Compounds were tested for their ability to reduce α-synuclein aggregation, a hallmark of Parkinson's disease. The results indicated that certain modifications enhanced inhibitory effects on protein aggregation .

常见问题

Q. What are the key considerations for synthesizing N-(5-methyl-1,2-oxazol-3-yl)-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-4-carboxamide?

- Methodological Answer : Synthesis involves multi-step reactions, typically starting with the formation of the oxazole and piperidine moieties. Critical steps include:

- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the oxazole and piperidine subunits via amide bonds.

- Reaction optimization : Control of temperature (60–80°C), solvent choice (e.g., DMF or THF), and reaction time (12–24 hrs) to maximize yield and purity .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the final product .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR confirm structural integrity, with emphasis on chemical shifts for oxazole protons (δ 6.5–7.5 ppm) and piperidine carbons (δ 40–50 ppm) .

- IR spectroscopy : Detection of carbonyl stretches (~1650–1700 cm) and amide N-H bonds (~3300 cm) .

- HPLC-MS : Validates purity (>95%) and molecular weight accuracy .

Q. How does the compound’s heterocyclic architecture influence its stability?

- Methodological Answer :

- The 1,2-oxazole and piperidine rings confer rigidity, reducing conformational flexibility and enhancing thermal stability.

- Degradation studies : Accelerated stability testing under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C for 48 hrs) reveals susceptibility to hydrolysis at the amide bond, requiring inert storage conditions .

Q. What solvent systems are suitable for solubility and formulation studies?

- Methodological Answer :

- Polar aprotic solvents : DMSO or DMF for in vitro assays due to high solubility (~10–20 mg/mL).

- Aqueous buffers : Use co-solvents (e.g., 10% PEG-400 in PBS) for biological testing. Solubility is pH-dependent, with improved dissolution at neutral pH .

Q. How can researchers validate the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (K) to receptors like GPCRs or kinases.

- Fluorescence polarization assays : Quantify competitive displacement of labeled ligands .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

- Methodological Answer :

- Orthogonal assays : Cross-validate using SPR, cell-based luciferase reporters, and enzymatic activity assays.

- Metabolic stability checks : Incubate with liver microsomes to rule out off-target effects from metabolite interference .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile?

- Methodological Answer :

- Prodrug modification : Introduce ester groups at the piperidine nitrogen to enhance oral bioavailability.

- CYP450 inhibition screening : Identify metabolic hotspots via LC-MS/MS metabolite profiling .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

- Methodological Answer :

- Systematic substitution : Modify the 5-methyl group on the oxazole (e.g., replace with halogens or bulky substituents) and monitor changes in target binding (e.g., IC shifts in enzyme assays).

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses and guide synthetic priorities .

Q. What experimental approaches address low yield in the final coupling step?

- Methodological Answer :

Q. How to evaluate the compound’s selectivity across related protein isoforms?

- Methodological Answer :

- Kinase panel profiling : Screen against 100+ kinases at 1 µM to identify off-target hits.

- Cryo-EM/X-ray crystallography : Resolve binding modes to guide selectivity-enhancing modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。